molecular formula C9H11N5O2S B15196009 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- CAS No. 149819-59-0

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-

Cat. No.: B15196009
CAS No.: 149819-59-0
M. Wt: 253.28 g/mol
InChI Key: GOIOKJULSNLSBB-RITPCOANSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-: is a chemical compound with a complex structure that includes a purine base attached to an oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiolane ring and the attachment of the purine base. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the oxathiolane ring or the purine base.

    Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.

    Substitution: This reaction can involve the replacement of one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biology, 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids. These interactions can provide insights into the compound’s potential as a therapeutic agent.

Medicine: In medicine, this compound is of particular interest for its antiviral properties. It has been investigated as a potential treatment for various viral infections, including those caused by retroviruses.

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable component in various formulations and applications.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets within the cell. The compound can inhibit the activity of viral enzymes, preventing the replication of the virus. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its function and thereby halting the viral life cycle.

Comparison with Similar Compounds

  • 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)-
  • 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)-
  • 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)-

Comparison: The primary difference between these compounds lies in the stereochemistry of the oxathiolane ring. This stereochemistry can significantly impact the compound’s biological activity and its interactions with molecular targets. The (2S-cis) configuration of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)- is unique in its ability to interact with specific enzymes, making it a valuable compound for antiviral research.

Properties

CAS No.

149819-59-0

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H11N5O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6+/m1/s1

InChI Key

GOIOKJULSNLSBB-RITPCOANSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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